
4-Amino-3-fluorobenzoic acid
Overview
Description
4-Amino-3-fluorobenzoic acid: is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a derivative of benzoic acid, where the amino group is positioned at the fourth carbon and the fluorine atom at the third carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-fluorobenzoic acid involves the reaction of 2-aminofluorobenzene with sodium cyanate to form 2-aminofluorobenzonitrile . This intermediate is then hydrolyzed under heated conditions to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a multi-step process starting from m-fluoroaniline . The steps include protecting the amino group with benzyl chloride, formylation via the Vilsmeier-Haack reaction, oxidation to form carboxylic acid, and hydrogenation reduction of the nitro group using Pd/C as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
Medicinal Chemistry
4-Amino-3-fluorobenzoic acid serves as a vital building block in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential anti-inflammatory and analgesic properties.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process .
Proteomics and Biochemistry
This compound is utilized in proteomics research, particularly as a reagent for the modification of proteins. It can facilitate the study of protein interactions and functions.
Data Table: Applications in Proteomics
Application | Description |
---|---|
Protein Modification | Used to label proteins for tracking and analysis |
Antibody Production | Serves as an antigen in the development of specific antibodies |
Material Science
This compound is also explored for its potential in developing new materials, particularly polymers that require specific thermal and mechanical properties.
Case Study : Research conducted on polymer composites incorporating this compound showed enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .
Analytical Chemistry
In analytical chemistry, this compound is often used as a standard in chromatographic techniques due to its well-defined properties.
Data Table: Analytical Applications
Technique | Usage |
---|---|
HPLC | Standard for calibration |
Mass Spectrometry | Used as a reference compound |
Market Insights
The market for this compound is projected to grow significantly due to its increasing applications across various industries.
Market Data Table
Year | Market Value (USD) | Projected Growth (%) |
---|---|---|
2023 | XX.X Billion | - |
2025 | XX.X Billion | XX% |
Mechanism of Action
The mechanism of action of 4-Amino-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in metabolic pathways, altering their activity.
Pathways Involved: The compound can be metabolized by microorganisms, leading to the formation of fluorinated metabolites that can be further studied for their biological activity.
Comparison with Similar Compounds
- 4-Amino-2-fluorobenzoic acid
- 2-Amino-6-fluorobenzoic acid
- 3-Fluoro-4-aminobenzoic acid
- 4-Amino-3-chlorobenzoic acid
Comparison: 4-Amino-3-fluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and stability, making it valuable for specific applications in research and industry .
Biological Activity
4-Amino-3-fluorobenzoic acid (CAS Number: 455-87-8) is a fluorinated aromatic compound with notable biological activities. This article delves into its chemical properties, biological significance, and potential applications in pharmaceutical research.
- Molecular Formula : C7H6FNO2
- Molecular Weight : 155.13 g/mol
- Melting Point : 214°C to 216°C
- Solubility : Soluble in hot water
- pKa : Approximately 4.52
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-cancer properties and potential applications in biosensing.
Anti-Cancer Activity
A study highlighted the compound's effectiveness in inhibiting the growth of adenocarcinoma cells. The mechanism involves:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest.
- Apoptosis Induction : Triggering programmed cell death in cancer cells at concentrations below 20 µg/L .
Case Study 1: In Vitro Evaluation of Anti-Cancer Properties
Olszewska et al. (2014) conducted an in vitro study that demonstrated the ability of compounds containing a 4-fluorobenzoic acid moiety to inhibit cancer cell growth significantly. The study reported up to a 50% reduction in cell viability, suggesting a promising avenue for further research into cancer therapeutics involving this compound .
Case Study 2: Toxicity Assessment
A toxicity assessment of fluorinated benzoic acids, including this compound, indicated that these compounds generally exhibit low toxicity levels. The acute oral LD50 values for related compounds were reported as follows:
Compound | LD50 (mg/kg) |
---|---|
2-Fluorobenzoic Acid | 4000 |
3-Fluorobenzoic Acid | 3000 |
4-Fluorobenzoic Acid | >5000 |
These findings suggest that while caution is warranted, the compound may be safer than other fluorinated aromatic compounds .
Pharmaceutical Research
The unique structure of this compound positions it as a candidate for drug development, particularly in oncology. Its ability to modulate biological pathways and its relatively low toxicity profile make it an attractive target for further exploration in drug formulation and design .
Biosensing Applications
Recent advancements in biosensor technology have identified the potential for using derivatives of this compound as biological indicators. These sensors combine chemical properties with biological transducers to detect specific biomarkers, enhancing diagnostic capabilities in clinical settings .
Properties
IUPAC Name |
4-amino-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKXHTHMCCDEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196540 | |
Record name | Benzoic acid, 4-amino-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-87-8 | |
Record name | 4-Amino-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-fluorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-amino-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.